2-Hydroxyethyl nitrate

Beschreibung

Eigenschaften

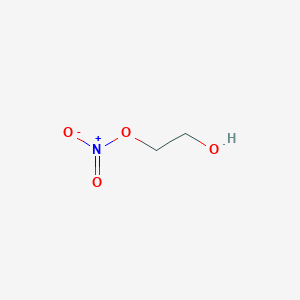

IUPAC Name |

2-hydroxyethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO4/c4-1-2-7-3(5)6/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKIMWYSDZQQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864656 | |

| Record name | 2-(Nitrooxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16051-48-2 | |

| Record name | 1,2-Ethanediol, 1-nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-nitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Nitrooxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Formation Mechanisms of 2 Hydroxyethyl Nitrate

Established Nitration Methodologies for Alcohols

The preparation of 2-hydroxyethyl nitrate (B79036) relies on established nitration techniques for alcohols, which have been adapted and optimized for ethylene (B1197577) glycol. These methods range from direct nitration using concentrated acids to more controlled reactions under anhydrous conditions.

Direct Nitration of Ethylene Glycol

The most straightforward method for synthesizing 2-hydroxyethyl nitrate is the direct O-nitration of ethylene glycol. lookchem.com This process typically involves dissolving ethylene glycol in concentrated nitric acid at controlled, low temperatures, often around 5°C. lookchem.com The direct interaction between the alcohol and the strong acid leads to the formation of the nitrate ester. To isolate the desired mononitrate from the dinitrate byproduct, a water extraction is commonly employed. lookchem.com

Condensation Reactions with Nitric Acid in Mixed Acid Systems

A widely used and highly effective method for nitrating alcohols, including ethylene glycol, involves the use of mixed acid systems. acs.orgprepchem.com These mixtures typically consist of concentrated nitric acid and a strong dehydrating acid, most commonly sulfuric acid. acs.orgprepchem.comgeeksforgeeks.org The presence of sulfuric acid promotes the formation of the highly reactive nitronium ion (NO₂⁺), which is the key electrophilic species in the reaction. acs.orggeeksforgeeks.org

The reaction is typically carried out by slowly adding the alcohol to the cooled mixed acid with vigorous stirring to maintain a low temperature, often below 5°C, to control the exothermic reaction and prevent the formation of undesired byproducts. google.com The ratio of nitric acid to sulfuric acid is a critical parameter that influences the reaction's efficiency. prepchem.com While effective, a significant drawback of this method is the need to recover and regenerate the sulfuric acid, which becomes diluted with water formed during the reaction. acs.org

A typical laboratory-scale synthesis might involve adding 2-hydroxyethyl acrylate (B77674) to a 1:1 volumetric mixture of 98% sulfuric acid and 98% nitric acid, cooled to 0°C. google.com The temperature is carefully maintained below 5°C during the addition. google.com

Utilization of Alternative Dehydrating Agents

To circumvent the issues associated with strong acids like sulfuric acid, alternative dehydrating agents can be employed to facilitate the nitration of alcohols. These agents help to remove the water produced during the esterification reaction, driving the equilibrium towards the formation of the nitrate ester.

Magnesium Nitrate: In some methodologies, magnesium nitrate, in conjunction with a Lewis acid catalyst like magnesium triflate, can be used for the mild and selective O-nitration of alcohols. researchgate.netnih.gov This approach offers the advantage of proceeding under less harsh conditions. researchgate.netnih.gov

Phosphoric Acid: While less common than sulfuric acid, phosphoric acid can also serve as a component of the mixed acid system for nitration.

Acetic Anhydride (B1165640): Acetic anhydride is another effective dehydrating agent used in nitration reactions. beilstein-journals.org It reacts with nitric acid to form acetyl nitrate, a potent nitrating agent. This system can sometimes lead to homogeneous reaction conditions. beilstein-journals.org However, the presence of acetic anhydride can also lead to over-oxidation of the starting material. beilstein-journals.org In some procedures, a mixture of nitric acid and acetic anhydride is used for nitration. mdpi.com

Mechanistic Aspects of Nitrate Ester Formation

The formation of nitrate esters from alcohols, including the synthesis of 2-hydroxyethyl nitrate, proceeds through a well-established electrophilic substitution mechanism. The key to this transformation is the generation of a powerful electrophile that can be attacked by the nucleophilic oxygen of the alcohol's hydroxyl group.

Role of Nitronium Ion (NO₂⁺) in O-Nitration Mechanisms

The central reactive species in the O-nitration of alcohols using mixed acids is the nitronium ion (NO₂⁺) . acs.orggeeksforgeeks.org This highly electrophilic ion is generated through the reaction of nitric acid with a stronger acid, typically sulfuric acid. geeksforgeeks.orgbyjus.com

The formation of the nitronium ion can be represented by the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is susceptible to attack by the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group. acs.org This attack leads to the formation of a protonated nitrate ester intermediate. Subsequent deprotonation, typically by a weak base in the reaction mixture such as the bisulfate ion (HSO₄⁻) or a water molecule, yields the final nitrate ester product and regenerates the acid catalyst. byjus.com This process is an example of an O-nitration, where a bond is formed between an oxygen atom and a nitrogen atom. acs.org

Catalytic Influences in Nitration Processes

The nitration of ethylene glycol is a classic example of an electrophilic substitution reaction where a hydroxyl group is converted into a nitrate ester. This process is almost universally catalyzed by strong acids, which play a crucial role in the generation of the active nitrating agent, the nitronium ion (NO₂⁺).

The formation of the nitronium ion from nitric acid is an equilibrium reaction that is significantly promoted by the presence of a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The reaction mechanism for the acid-catalyzed nitration of ethylene glycol to form 2-hydroxyethyl nitrate can be described as follows:

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid.

The protonated nitric acid loses water to form the nitronium ion (NO₂⁺).

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the electrophilic nitronium ion.

Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the oxygen atom, yielding 2-hydroxyethyl nitrate.

The same process can occur at the second hydroxyl group, leading to the formation of ethylene glycol dinitrate. The control of reaction conditions is therefore paramount to selectively synthesize the mono-nitrate.

Several factors can influence the selectivity of the nitration of ethylene glycol. The molar ratio of the reactants is a primary consideration. Using a stoichiometric excess of ethylene glycol relative to nitric acid can favor the formation of the mono-nitrate. Conversely, an excess of the nitrating agent will drive the reaction towards the di-nitrated product.

Temperature also plays a critical role. Nitration reactions are typically exothermic, and higher temperatures generally lead to a higher degree of nitration. wikipedia.org Therefore, maintaining a low reaction temperature is crucial for maximizing the yield of 2-hydroxyethyl nitrate.

The choice and concentration of the acid catalyst are also significant. While sulfuric acid is the most common catalyst, its concentration affects the equilibrium of nitronium ion formation. The use of milder nitrating agents or different catalytic systems could potentially offer higher selectivity for the mono-nitrate, though research in this specific area is not extensively documented in publicly available literature.

Research has shown that various nitrating agents can be used for the nitration of alcohols. uri.edu While mixed acid (HNO₃/H₂SO₄) is the most common, other reagents such as nitric acid in acetic anhydride or the use of nitrate salts in the presence of an acid catalyst have been explored for the nitration of other organic molecules. scispace.com These alternative methods could, in principle, be applied to the synthesis of 2-hydroxyethyl nitrate to modulate the reactivity and potentially improve selectivity.

The table below summarizes the typical conditions for the nitration of polyols like ethylene glycol, which can be adapted to favor the formation of the mono-nitrate.

| Parameter | Condition for Mono-nitration | Rationale |

| Reactant Ratio | Excess Ethylene Glycol | Increases the statistical probability of a nitronium ion reacting with an unreacted ethylene glycol molecule rather than a 2-hydroxyethyl nitrate molecule. |

| Temperature | Low (e.g., 0-10 °C) | Reduces the reaction rate and helps to control the exothermic nature of the reaction, preventing further nitration. wikipedia.org |

| Acid Catalyst | Controlled amount of H₂SO₄ | Sufficient to generate the nitronium ion but avoiding overly harsh conditions that would favor dinitration. |

| Reaction Time | Monitored | Shorter reaction times can be used to isolate the mono-nitrate before significant dinitration occurs. |

It is important to note that while the principles of controlling selectivity in nitration are well-established, specific, high-yield catalytic systems designed exclusively for the production of 2-hydroxyethyl nitrate are not widely reported. The synthesis often results in a mixture of the mono- and di-nitrated products, requiring purification to isolate the desired compound.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyethyl Nitrate

Vibrational Spectroscopic Analysis for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of 2-Hydroxyethyl nitrate (B79036). The presence of both a nitrate ester and a hydroxyl group gives rise to a unique and complex vibrational spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Hydroxyethyl nitrate is characterized by distinct absorption bands corresponding to the nitrate group, the hydroxyl group, and the ethylene (B1197577) backbone. The nitrate group (-ONO₂) vibrations are particularly prominent. The asymmetric stretching vibration of the N-O bond in the -NO₂ group typically appears as a strong band around 1630 cm⁻¹, while the symmetric stretching vibration is observed near 1275 cm⁻¹. researchgate.net Additional bands corresponding to the O-NO₂ stretching are expected around 850 cm⁻¹ and 730 cm⁻¹. researchgate.net

The presence of the hydroxyl group (-OH) is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations and indicative of hydrogen bonding. The C-H stretching vibrations of the ethylene bridge (-CH₂-CH₂) are expected in the 2850-3000 cm⁻¹ region. researchgate.net The spectrum of the related compound, ethylene glycol, shows characteristic C-C and C-O stretching vibrations between 875 and 1080 cm⁻¹, which would also be present in 2-Hydroxyethyl nitrate. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for 2-Hydroxyethyl Nitrate Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrate (-ONO₂) | Asymmetric N-O Stretch | ~1630 |

| Symmetric N-O Stretch | ~1275 | |

| O-NO₂ Stretch | ~850, ~730 | |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Ethylene (-CH₂CH₂-) | C-H Stretch | 2850-3000 |

| C-C/C-O Stretch | 875-1080 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR for the structural elucidation of 2-Hydroxyethyl nitrate. The nitrate ion itself exhibits a characteristic strong, sharp peak corresponding to the symmetric stretching of the N-O bonds, typically observed between 1045-1049 cm⁻¹. While the symmetry of the nitrate group in 2-Hydroxyethyl nitrate is lower than that of the free nitrate ion, a strong band in this region is still anticipated.

The Raman spectrum of ethylene glycol, a structural component of 2-Hydroxyethyl nitrate, has been extensively studied. ias.ac.inmdpi.com Key features include a strong, polarized band around 865 cm⁻¹ attributed to the C-C stretching mode, and bands in the 1400-1500 cm⁻¹ region corresponding to CH₂ scissoring vibrations. mdpi.com The C-H stretching modes of the CH₂ groups are expected to produce intense bands in the 2800-3000 cm⁻¹ region. mdpi.com The O-H stretching vibration also gives rise to a broad band in the 3200-3500 cm⁻¹ range in the Raman spectrum, similar to what is observed in FTIR. ias.ac.in

Table 2: Expected Raman Shifts for 2-Hydroxyethyl Nitrate

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| Nitrate (-ONO₂) | Symmetric N-O Stretch | ~1045-1049 |

| Ethylene (-CH₂CH₂-) | C-C Stretch | ~865 |

| CH₂ Scissoring | 1400-1500 | |

| C-H Stretch | 2800-3000 | |

| Hydroxyl (-OH) | O-H Stretch | 3200-3500 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon nuclei within the 2-Hydroxyethyl nitrate molecule, allowing for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Hydroxyethyl nitrate is expected to show two distinct multiplets corresponding to the two inequivalent methylene (B1212753) groups (-CH₂-). The protons of the methylene group adjacent to the nitrate ester functionality (O₂NO-CH₂-) would be deshielded due to the electron-withdrawing nature of the nitrate group and are expected to resonate at a lower field (higher ppm value) compared to the protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH).

Based on data for similar structures, the chemical shift for the protons on the carbon bearing the nitrate group is anticipated to be in the range of 4.5-4.9 ppm. The protons on the carbon adjacent to the hydroxyl group are expected to appear further upfield, likely in the range of 3.7-4.0 ppm. The hydroxyl proton itself would appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. The coupling between the two methylene groups would result in a triplet-of-triplets or a more complex multiplet pattern for each signal, with a typical vicinal coupling constant (³JHH) of around 5-7 Hz.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Hydroxyethyl Nitrate

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| O₂NO-CH ₂- | 4.5 - 4.9 | Triplet (or multiplet) |

| -CH ₂-OH | 3.7 - 4.0 | Triplet (or multiplet) |

| -OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of 2-Hydroxyethyl nitrate will exhibit two signals corresponding to the two carbon atoms in different chemical environments. The carbon atom bonded to the electron-withdrawing nitrate group (O₂NO-C H₂-) is expected to be significantly deshielded and will therefore have a larger chemical shift. Its resonance is predicted to be in the range of 70-80 ppm. The carbon atom attached to the hydroxyl group (-C H₂-OH) will be less deshielded and is expected to resonate in the range of 60-65 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxyethyl Nitrate

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| O₂NO-C H₂- | 70 - 80 |

| -C H₂-OH | 60 - 65 |

Advanced Multinuclear NMR Techniques

While ¹H and ¹³C NMR are the most common techniques for the characterization of organic molecules, advanced multinuclear NMR methods can provide further structural insights into 2-Hydroxyethyl nitrate. Specifically, ¹⁴N or ¹⁵N NMR spectroscopy could be employed to directly probe the nitrogen nucleus of the nitrate group. The chemical shift of the nitrogen atom would be sensitive to its electronic environment and could provide valuable data on the nature of the C-O-N linkage. Studies on other nitrate-containing compounds have shown that the nitrogen chemical shifts are highly dependent on the molecular structure. Furthermore, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be used to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful tool for the analysis of 2-Hydroxyethyl nitrate, offering precise molecular weight information and structural details through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of 2-Hydroxyethyl nitrate. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula. escholarship.orgcopernicus.org For 2-Hydroxyethyl nitrate, HRMS would be used to confirm its elemental composition as C₂H₅NO₄ by matching the experimentally measured exact mass to the theoretical value. nist.gov The high resolution of such instruments ensures clear differentiation from other ions with the same nominal mass but different atomic formulas. escholarship.org

| Parameter | Value | Source |

| Compound Name | 2-Hydroxyethyl nitrate | nist.gov |

| Molecular Formula | C₂H₅NO₄ | nist.gov |

| Theoretical Exact Mass | 107.0168 u | Calculated |

| CAS Registry Number | 16051-48-2 | nist.gov |

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of protonated or ionized 2-Hydroxyethyl nitrate. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced that provides structural information. researchgate.net Studies on closely related protic ionic liquids, such as 2-hydroxyethylhydrazinium nitrate (HEHN), reveal that a primary decomposition step is often a proton transfer. acs.orgnih.gov For hydroxynitrates in general, common fragmentation pathways in MS/MS analysis include the neutral loss of water (H₂O), nitric acid (HNO₃), and nitrogen dioxide (NO₂). copernicus.org The analysis of these fragmentation patterns helps in identifying functional groups and confirming the molecular structure. escholarship.org In studies of HEHN, cluster fragmentation is rationalized by the proton transfer-mediated elimination of nitric acid. nih.govcuny.edu

| Precursor Ion | Fragmentation Pathway | Common Neutral Loss | Source |

| [M+H]⁺ | Loss of Nitric Acid | HNO₃ | copernicus.orgnih.gov |

| [M+H]⁺ | Loss of Water | H₂O | copernicus.org |

| [M+H]⁺ | Loss of Nitrogen Dioxide and Water | NO₂ + H₂O | copernicus.org |

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating 2-Hydroxyethyl nitrate from impurities, starting materials, or degradation products, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Hydroxyethyl nitrate and separating it from related substances. researchgate.net The method's versatility allows for the development of specific assays tailored to the analyte and sample matrix. researchgate.net A typical HPLC system for analyzing organic nitrates would consist of a liquid chromatograph equipped with a UV detector, as the nitrate functional group provides a chromophore suitable for UV absorbance detection. ptfarm.pljfda-online.com The development of a successful HPLC method involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve adequate separation and peak resolution within a reasonable analysis time. jfda-online.com For instance, a method developed for Nicorandil, a related N-(2-nitroxyethyl)nicotinamide, successfully separated the parent drug from its N-(2-hydroxyethyl)nicotinamide decomposition product. ptfarm.pl

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds like 2-Hydroxyethyl nitrate. nih.gov The development of an RP-HPLC method typically involves a non-polar stationary phase, most commonly a C18 (ODS) column, and a polar mobile phase. ptfarm.plsemanticscholar.org The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. ptfarm.plsemanticscholar.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with different polarities. semanticscholar.orgbohrium.com Method validation demonstrates that the analytical procedure is accurate, precise, and linear over a specific concentration range. nih.gov

| Parameter | Typical Value / Phase | Source |

| Stationary Phase | C18 (ODS) | ptfarm.plsemanticscholar.org |

| Mobile Phase | Methanol / Water or Acetonitrile / Buffered Aqueous Solution | ptfarm.plsemanticscholar.org |

| Detection | UV Absorbance (e.g., 210-254 nm) | ptfarm.pljfda-online.com |

| Flow Rate | 0.6 - 1.2 mL/min | ptfarm.pljfda-online.comsemanticscholar.org |

| Mode | Isocratic or Gradient Elution | semanticscholar.orgbibliotekanauki.pl |

Ion chromatography (IC) is a specialized and highly effective form of HPLC used for the determination of ionic species. It is the preferred method for quantifying the nitrate ion, which may be present as a counter-ion or as a degradation product of 2-Hydroxyethyl nitrate. thermofisher.com In a typical IC setup for anion analysis, the sample is passed through an anion-exchange column. researchgate.netnih.gov The separation of nitrate from other anions is achieved by using an aqueous eluent, often a carbonate-bicarbonate buffer or a hydroxide (B78521) solution generated electrolytically. thermofisher.com Detection is commonly performed using suppressed conductivity, which enhances sensitivity by chemically reducing the background conductivity of the eluent. shimadzu.com Alternatively, UV detection can be used, as the nitrate ion absorbs in the low UV region (e.g., 225 nm). researchgate.netnih.gov IC methods are known for their high sensitivity and specificity for nitrate and nitrite (B80452) analysis in various complex matrices. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For 2-Hydroxyethyl nitrate, which can be synthesized as a crystalline material, single-crystal X-ray diffraction would provide unequivocal structural elucidation. The technique involves directing a beam of X-rays onto a single crystal of the compound. wikipedia.org The crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensities. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org

From this electron density map, the exact positions of each atom (carbon, oxygen, nitrogen, and hydrogen) in the 2-Hydroxyethyl nitrate molecule can be determined. This allows for the precise measurement of bond lengths (e.g., C-O, C-C, O-N, N=O), bond angles, and torsion angles, confirming the molecular conformation in the solid state. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. wikipedia.orgresearchgate.net This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the physical properties of the material.

While specific crystallographic data for 2-Hydroxyethyl nitrate is not detailed in readily available literature, a hypothetical analysis would yield data similar to that of other small organic nitrate compounds. researchgate.netacs.orgresearchgate.net

Hypothetical Crystallographic Data for 2-Hydroxyethyl Nitrate

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal structure. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 5.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 10.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 443.8 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calc) (g/cm³) | 1.605 | Calculated density of the crystal. |

Note: This table is for illustrative purposes only and represents typical data obtained from an XRD analysis.

Surface-Sensitive Characterization Techniques

The surface of a chemical compound often governs its interaction with the environment, its reactivity, and its performance in various applications. Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical state of the outermost few nanometers of a material without being confounded by its bulk properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and the chemical states of elements on a material's surface, typically within the top 5-10 nanometers. wikipedia.orgcarleton.edu The method is based on the photoelectric effect, where an X-ray beam irradiates the sample, causing the emission of core-level electrons. chemistnotes.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Since the binding energy of a core electron is characteristic of the element from which it was emitted and is sensitive to the local chemical environment (i.e., the oxidation state and bonding partners), XPS provides detailed chemical information. wikipedia.orgchemistnotes.com

For 2-Hydroxyethyl nitrate (C₂H₅NO₄), an XPS analysis would begin with a survey scan to identify all elements present on the surface (except H and He), which would be Carbon (C), Oxygen (O), and Nitrogen (N). wikipedia.org Subsequently, high-resolution spectra would be acquired for the C 1s, O 1s, and N 1s regions. These high-resolution spectra can be deconvoluted into several peaks, each corresponding to a different chemical state of the element. For example, the C 1s spectrum could be resolved into components representing C-C/C-H bonds, C-O (hydroxyl), and C-O-N (nitrate ester) bonds. Similarly, the O 1s spectrum would show components for the hydroxyl (-OH) group and the nitrate (-ONO₂) group. The N 1s spectrum would confirm the presence and chemical state of the nitrate functionality. aip.orgresearchgate.net

Expected Binding Energies from XPS Analysis of 2-Hydroxyethyl Nitrate

| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~285.0 |

| C-OH | ~286.5 | |

| C-O-NO₂ | ~287.0 | |

| O 1s | C-O H | ~533.0 |

| -O -NO₂ | ~534.0 |

| N 1s | -O-N O₂ | ~407.5 |

Note: This table is for illustrative purposes. Binding energies are referenced to the C 1s peak at 285.0 eV and can vary slightly based on instrumentation and sample conditions.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition of the near-surface region (top 3-10 nm). phi.comcarleton.edu It utilizes a focused electron beam to excite atoms in the sample. An excited atom can relax by emitting an "Auger" electron, a process that is characteristic of the element. The kinetic energy of the Auger electron is measured to identify the element. phi.com

A key advantage of AES is its high spatial resolution; modern instruments can analyze features on the nanometer scale. phi.com This allows for elemental mapping of a surface, revealing the spatial distribution of elements. For a sample of 2-Hydroxyethyl nitrate, AES could be used to check for surface homogeneity or to analyze the composition of any surface contaminants or defects with high resolution.

However, a significant limitation of AES is the potential for sample damage, as the high-energy electron beam can degrade organic and other sensitive materials. measurlabs.comnih.gov For a molecule like 2-Hydroxyethyl nitrate, this could lead to decomposition during analysis. Therefore, while powerful for elemental identification on a micro-scale, its application to this compound must be approached with caution, often using low beam currents and short acquisition times to minimize damage. It is generally less suited for detailed chemical state analysis of organics compared to XPS. eag.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost 1-2 monolayers (1-3 nm) of a surface. eag.comuwo.ca The technique works by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺). uwo.canist.gov This causes secondary particles, including atoms and molecular fragments, to be ejected or "sputtered" from the surface. The ejected particles that are ionized (secondary ions) are then accelerated into a "time-of-flight" mass analyzer. Lighter ions travel faster and reach the detector before heavier ions, allowing for the separation and detection of ions based on their mass-to-charge ratio. carleton.edu

For 2-Hydroxyethyl nitrate, TOF-SIMS is particularly valuable because it can detect not only the elements present but also the parent molecular ion and characteristic molecular fragments, providing a chemical fingerprint of the surface. eag.commst.or.jp This allows for direct confirmation of the compound's presence on the surface and can be used to study surface modification, degradation, or the presence of trace contaminants. Both positive and negative ion spectra are typically collected to get a comprehensive picture of the surface chemistry. The high mass resolution of TOF-SIMS allows for the unambiguous identification of different ions with the same nominal mass. carleton.edu

Hypothetical Positive Secondary Ions in TOF-SIMS of 2-Hydroxyethyl Nitrate

| Mass-to-Charge (m/z) | Possible Ion Fragment | Formula |

|---|---|---|

| 31.02 | Methoxy-related fragment | [CH₃O]⁺ |

| 45.03 | Ethylene oxide-related fragment | [C₂H₅O]⁺ |

| 46.01 | Nitro group | [NO₂]⁺ |

| 61.02 | Hydroxyethyl (B10761427) fragment | [C₂H₅O₂]⁺ |

Note: This table is for illustrative purposes only and shows potential fragments. The actual fragmentation pattern would be determined experimentally.

Reaction Kinetics and Mechanistic Studies of 2 Hydroxyethyl Nitrate Transformation

Thermal Decomposition Pathways and Kinetic Parameters

The thermal decomposition of organic nitrates is a complex process governed by the inherent stability of the molecule and the conditions of decomposition. For 2-hydroxyethyl nitrate (B79036), also known as ethylene (B1197577) glycol mononitrate, the process is initiated by the weakest bond in the molecule.

Homolytic Cleavage of the RO-NO₂ Bond as the Rate-Determining Step

The primary and rate-determining step in the thermal decomposition of many simple alkyl nitrate esters is the homolytic cleavage of the oxygen-nitrogen bond (RO-NO₂) uri.eduacs.org. This unimolecular process results in the formation of an alkoxy radical and a nitrogen dioxide molecule acs.org:

HOCH₂CH₂O-NO₂ → HOCH₂CH₂O• + •NO₂

Influence of Molecular Structure and Substitution on Decomposition Kinetics

The molecular structure and the nature of substituents have a profound impact on the decomposition kinetics of nitrate esters. Studies on a range of these compounds have elucidated several key principles:

Substitution on the α-carbon: The stability of the resulting alkoxy radical plays a crucial role. For 2-hydroxyethyl nitrate, the primary 2-hydroxyethoxy radical is formed. In general, the rate of decomposition is influenced by the stability of this radical.

β-substitution: Substituents on the carbon atom adjacent (β-position) to the nitrate ester group can influence subsequent reactions of the initially formed alkoxy radical. The presence of radical-stabilizing groups can promote β-scission, a fragmentation pathway for the alkoxy radical uri.edu.

Presence of other functional groups: The hydroxyl group in 2-hydroxyethyl nitrate can potentially participate in intramolecular reactions, although the initial RO-NO₂ bond cleavage is generally the dominant pathway under thermal stress. The presence of the hydroxyl group has a relatively minor effect on the absorption spectrum near the weak n → π* transition, which is responsible for photolysis uci.edu. However, its influence on thermal decomposition kinetics is an area of ongoing investigation. Studies on pentaerythritol (B129877) tetranitrate (PETN) derivatives have shown that modifying substituents significantly affects thermal stability and decomposition pathways nih.govsemanticscholar.org.

The thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids has been observed to decrease with the increasing length of the alkyl chain on the cation nih.gov. While not a direct analogue, this highlights the general principle of how molecular structure modifications can tune thermal stability.

Evolved Gas Analysis during Thermolysis (e.g., CO₂, N₂, NO₂, N₂O, H₂O)

The thermolysis of nitrate esters produces a variety of gaseous products. The primary decomposition step yields nitrogen dioxide (NO₂) acs.org. Subsequent reactions of the alkoxy radical and its fragments with NO₂ and other species lead to a complex mixture of final products.

For simple alkyl nitrates, the main gaseous products of thermal decomposition are molecular nitrogen (N₂) and carbon dioxide (CO₂) wikipedia.org. In the case of 2-hydroxyethyl nitrate, the decomposition of the 2-hydroxyethoxy radical would likely lead to the formation of formaldehyde (B43269) (CH₂O) and other smaller molecules. The reaction of ethylene glycol in the presence of oxygen has been shown to produce carbon dioxide and water nist.gov. The thermal decomposition of aqueous ethylene glycol mixtures primarily yields carbon monoxide (CO) and hydrogen (H₂) wpmucdn.com.

While a specific evolved gas analysis for pure 2-hydroxyethyl nitrate is not detailed in the available literature, based on the decomposition of similar compounds, the expected gaseous products would include:

Nitrogen Dioxide (NO₂): From the initial homolytic cleavage.

Nitrogen (N₂): From subsequent reduction of nitrogen oxides.

Carbon Dioxide (CO₂): From the oxidation of carbon-containing fragments.

Carbon Monoxide (CO): From incomplete oxidation.

Water (H₂O): As a product of various radical recombination and oxidation reactions.

Formaldehyde (CH₂O): From the decomposition of the 2-hydroxyethoxy radical.

Expected Gaseous Products from 2-Hydroxyethyl Nitrate Thermolysis

| Gas | Likely Origin |

|---|---|

| Nitrogen Dioxide (NO₂) | Initial RO-NO₂ bond cleavage acs.org |

| Nitrogen (N₂) | Secondary reactions of nitrogen oxides wikipedia.org |

| Carbon Dioxide (CO₂) | Oxidation of organic fragments nist.gov |

| Carbon Monoxide (CO) | Incomplete oxidation of organic fragments wpmucdn.com |

| Water (H₂O) | Radical recombination and oxidation reactions nist.gov |

| Formaldehyde (CH₂O) | Decomposition of the 2-hydroxyethoxy radical |

Chemical Reactivity and Degradation Mechanisms

Beyond thermal decomposition, 2-hydroxyethyl nitrate can undergo transformations through various chemical reactions, largely dictated by the reactivity of its two functional groups.

Radical-Mediated Reactions (e.g., with 2-hydroxyethyl radical and nitric oxide)

Once the 2-hydroxyethoxy radical is formed, it can participate in a cascade of radical reactions. A key reaction is its interaction with nitric oxide (NO), which can be present from the reduction of NO₂. Theoretical studies on the reaction of the 2-hydroxyethyl radical (•CH₂CH₂OH) with nitric oxide have shown that the reaction proceeds through the formation of an initial adduct, ONCH₂CH₂OH researchgate.netresearchgate.net.

Mechanistic Implications of Alcohol and Nitrate Ester Functionalities

The presence of both an alcohol and a nitrate ester group on the same carbon backbone leads to a rich and competitive chemistry.

The nitrate ester group is the primary site for thermal and photochemical degradation. As discussed, its homolytic cleavage initiates thermal decomposition uri.eduacs.org. In aqueous environments, the nitrate ester group is susceptible to hydrolysis. For primary hydroxynitrates like 2-hydroxyethyl nitrate, this is expected to proceed via an SN2 mechanism, where a water molecule attacks the carbon center, leading to the displacement of the nitrate ion and the formation of ethylene glycol and nitric acid mdpi.com. Computational studies on simple alkyl nitrates suggest that basic hydrolysis (reaction with OH⁻) is the most kinetically and thermodynamically favorable pathway acs.org.

The alcohol group influences the molecule's properties and can participate in certain reactions. The hydroxyl group increases the water solubility of the molecule, which is relevant for its atmospheric fate and potential for aqueous-phase reactions uci.edu. While the initial thermal decomposition is dominated by the nitrate ester cleavage, the hydroxyl group can be involved in subsequent reactions of the resulting radical species. Furthermore, the hydroxyl group can influence the hydrolysis rate of the nitrate ester. Studies on other hydroxynitrates have shown that the position and nature of the hydroxyl group can impact the stability and reaction pathways of the molecule in the condensed phase mdpi.commdpi.com. The deactivating effect of the nitrate group can extend to adjacent carbon atoms, influencing the reactivity of the alcohol group towards oxidation researchgate.net.

Reactivity of Functional Groups in 2-Hydroxyethyl Nitrate

| Functional Group | Primary Reactivity | Key Reactions | Influencing Factors |

|---|---|---|---|

| Nitrate Ester (-ONO₂) | Thermal and Photochemical Decomposition | Homolytic Cleavage (RO-NO₂), Hydrolysis (SN2) | Temperature, UV radiation, pH, water content uri.eduuci.edumdpi.com |

| Alcohol (-OH) | Influence on Solubility and Subsequent Radical Reactions | Hydrogen bonding, potential for intramolecular reactions | Solvent polarity, presence of other reactive species uci.edumdpi.com |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer powerful tools to investigate the transformation of 2-hydroxyethyl nitrate at a molecular level. These methods provide detailed insights into reaction mechanisms, energetics, and kinetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like 2-hydroxyethyl nitrate. DFT calculations can provide valuable information on molecular geometries, vibrational frequencies, and various electronic properties that govern chemical behavior.

In a theoretical study on quinoline (B57606) derivatives, which included a moiety of 1-(5-bromo-2,6-dimethoxyquinolin-3-yl)-2-hydroxyethyl nitrate, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net This level of theory is capable of providing reliable insights into the electronic distribution and reactivity of the molecule. For 2-hydroxyethyl nitrate itself, DFT can be employed to calculate reactivity descriptors such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions. These descriptors help in identifying the sites susceptible to nucleophilic or electrophilic attack, thus predicting the most probable initial steps in its transformation reactions.

A report concerning the atmospheric chemistry of amine degradation products suggests the potential formation of 2-hydroxyethyl nitrate. gassnova.no Theoretical studies referenced in the report, while not directly on 2-hydroxyethyl nitrate, utilize DFT to predict reaction pathways and branching ratios for similar small organic molecules, indicating the utility of this approach for understanding its atmospheric fate. gassnova.no

Table 1: Representative DFT Functionals and Basis Sets for Organic Nitrate Analysis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties of functionalized nitrates. researchgate.net |

| M06-2X | aug-cc-pVTZ | Accurate thermochemistry and kinetics for atmospheric reactions. |

| ωB97X-D | 6-31+G(d,p) | Systems with non-covalent interactions, such as hydrogen bonding. dokumen.pub |

This table is generated based on commonly used methods in computational chemistry for similar compounds.

Ab Initio Methods for Elucidating Reaction Potential Energy Surfaces

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately mapping the potential energy surfaces (PES) of chemical reactions. The PES provides a comprehensive picture of the energy of a system as a function of its geometry, revealing the pathways from reactants to products through transition states.

For reactions involving organic nitrates, ab initio calculations are instrumental in understanding their formation and decomposition. For instance, in the atmospheric oxidation of ethene, 2-hydroxyethyl nitrate is a known product. dokumen.pub The reaction proceeds via a β-hydroxy alkylperoxy radical (HOCH₂CH₂O₂) reacting with nitric oxide (NO). dokumen.pub An ab initio study on this reaction type highlighted that the intermediate peroxynitrite (ROONO) has a lowered O-O bond energy due to intramolecular hydrogen bonding, which influences the reaction yield. dokumen.pub Such calculations are vital for understanding the stability of intermediates and the branching ratios between different reaction channels.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations model the temporal evolution of a molecular system, providing a dynamic picture of reaction pathways. By simulating the motion of atoms over time, MD can uncover complex reaction mechanisms, including conformational changes and the role of solvent molecules, that are not apparent from static calculations.

In the context of related compounds, a report on atmospheric chemistry mentions the use of MD simulations to study the initial steps of gas-phase decomposition pathways. gassnova.no For 2-hydroxyethyl nitrate, MD simulations could be used to explore its unimolecular decomposition at elevated temperatures or its reactions with atmospheric radicals like OH. These simulations can reveal the sequence of bond-breaking and bond-forming events and the lifetimes of transient species.

Born-Oppenheimer Molecular Dynamics (BOMD), where forces are calculated "on-the-fly" using quantum mechanical methods, is particularly powerful for studying reactive processes. Although computationally intensive, BOMD can provide a realistic depiction of reaction trajectories on the quantum mechanical PES.

Quantum Chemical Calculations of Energetic Pathways and Transition States

Quantum chemical calculations are essential for determining the energetic favorability and kinetics of reaction pathways by locating and characterizing transition states (TS). The energy barrier (activation energy) associated with a transition state is a key determinant of the reaction rate.

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. gassnova.no Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The NIST WebBook provides thermochemical data for the formation of 2-hydroxyethyl nitrate from ethylene glycol and nitric acid, with a calculated enthalpy of reaction (ΔrH°) of -7.9 kJ/mol. nist.govnist.gov This experimental value can serve as a benchmark for validating the accuracy of quantum chemical calculations of the reaction energetics.

Table 2: Calculated Enthalpy of Formation for 2-Hydroxyethyl Nitrate

| Reaction | Calculated ΔrH° (kJ/mol) | Method | Reference |

| C₂H₆O₂ + HNO₃ → C₂H₅NO₄ + H₂O | -7.9 | Calorimetry (Cm) | Tsvetkov, V.G. et al. |

This table is based on data from the NIST WebBook. nist.govnist.gov

By calculating the energies of reactants, products, and transition states, a complete energy profile for the transformation of 2-hydroxyethyl nitrate can be constructed. This profile allows for the determination of rate constants using theories like Transition State Theory (TST), providing a comprehensive understanding of the reaction kinetics.

Industrial Chemical Applications and Chemical Engineering Aspects

Role as a Chemical Intermediate in Organic Synthesis

2-Hydroxyethyl nitrate (B79036) can serve as a valuable intermediate in organic synthesis, primarily due to the reactivity of its two functional groups. The nitrate ester can act as a precursor to other functionalities or be retained in the final product for its energetic properties, while the hydroxyl group allows for further chemical modifications.

The synthesis of more complex molecules can utilize 2-hydroxyethyl nitrate as a starting material. For instance, the hydroxyl group can undergo esterification or etherification to attach the molecule to other chemical structures. The nitrate group is a key feature, and its presence is often the primary reason for using this intermediate. For example, in the synthesis of certain energetic materials or pharmaceuticals, the introduction of a nitrate ester is a critical step. Research into the synthesis of novel compounds has explored the nitration of alcohols to form nitrate esters, which are then used in subsequent reactions. A notable example, though involving a different starting material, is the synthesis of Nicorandil, where an N-(2-hydroxyethyl)nicotinamide is nitrated to produce the final active pharmaceutical ingredient. patsnap.com This highlights a general strategy where a hydroxyethyl (B10761427) moiety is nitrated to yield a nitrate ester, a role for which 2-hydroxyethyl nitrate is fundamentally suited.

The synthesis of 1- and 2-Nitratoethyl-5H-tetrazole, for example, is achieved through the nitration of the corresponding alcohol, demonstrating the utility of nitrated ethyl compounds as intermediates in creating energetic materials. rsc.org While direct, extensive documentation of 2-hydroxyethyl nitrate as a widespread commodity intermediate is limited, its potential is evident from the synthesis of related structures.

Applications in Fuel Technology Research

Nitrate esters are well-established as additives for improving the ignition quality of diesel fuels. The most prominent example is 2-ethylhexyl nitrate (2-EHN), which is widely used commercially. nih.govinnospec.com Research into 2-hydroxyethyl nitrate in this area is less common, but the principles of how nitrate esters function as cetane improvers are applicable.

The cetane number is a critical measure of the ignition quality of diesel fuel, with higher numbers indicating a shorter ignition delay. Additives like nitrate esters decompose at the temperatures and pressures present in the engine cylinder during the compression stroke, releasing reactive radicals that initiate combustion more readily. innospec.com

While specific data on the cetane number improvement by 2-hydroxyethyl nitrate is not widely available in public literature, extensive research on the similar compound 2-ethylhexyl nitrate (2-EHN) demonstrates the effectiveness of this class of compounds. The addition of 2-EHN to diesel fuel can significantly increase its cetane number. researchgate.net For example, it is known to raise the cetane number of diesel blends, making it a valuable tool for fuel refiners. biodieseleducation.orgzbaqchem.com It is plausible that 2-hydroxyethyl nitrate would also exhibit cetane-improving properties, though its performance relative to 2-EHN would depend on its specific decomposition kinetics and other physicochemical properties.

Improving combustion efficiency and reducing harmful emissions are key goals in engine and fuel research. Cetane improvers contribute to this by promoting a more controlled and complete combustion process. A shorter ignition delay can lead to a smoother pressure rise in the cylinder, reducing engine knock and noise.

Considerations in Process Chemistry and Scale-Up

The industrial production of nitrate esters requires careful consideration of process safety and efficiency, given the exothermic nature of nitration reactions. Modern chemical engineering practices, particularly continuous flow synthesis, offer significant advantages over traditional batch processes. iitb.ac.innih.gov

Continuous flow chemistry, utilizing microreactors or tubular reactors, has emerged as a safer and more efficient method for synthesizing nitrate esters. researchgate.netresearchgate.net This approach offers superior heat and mass transfer, precise control over reaction parameters, and a smaller reactor volume, which significantly reduces the risks associated with the highly exothermic nitration of alcohols. iitb.ac.in

The synthesis of various nitrate esters, including those derived from diols, has been successfully demonstrated in continuous flow systems. nih.gov A typical setup involves feeding the alcohol (in this case, ethylene (B1197577) glycol) and the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) into a microreactor where they mix and react under controlled temperature and residence time. iitb.ac.innih.gov The product stream can then be quenched and purified in-line. This methodology has been shown to produce high yields (>90%) with short residence times, making it highly scalable and economically viable. nih.gov Recent developments have focused on optimizing these continuous processes for various nitrate esters, demonstrating the maturity of this technology.

Achieving high yield and selectivity is crucial for the economic viability of any chemical process. In the synthesis of 2-hydroxyethyl nitrate from ethylene glycol, the primary challenge is to achieve mononitration while avoiding the formation of the dinitrated byproduct, ethylene glycol dinitrate (EGDN).

The optimization of reaction conditions in continuous flow systems allows for fine-tuning of the process to favor the desired product. Key parameters that are typically optimized include:

Temperature: Nitration reactions are highly sensitive to temperature. Lower temperatures generally favor selectivity but may require longer residence times.

Residence Time: In a flow reactor, the residence time can be precisely controlled to allow for sufficient reaction completion while minimizing the formation of byproducts.

Molar Ratio of Reactants: The ratio of the nitrating agent to the alcohol is a critical parameter for controlling the extent of nitration.

Acid Concentration: The concentration of the acids in the nitrating mixture affects the reaction rate and selectivity.

The table below illustrates typical parameters that are optimized in the continuous flow synthesis of nitrate esters, based on studies of similar compounds.

Optimization of Continuous Flow Nitration Parameters

| Parameter | Range/Levels Investigated | General Impact on Yield and Selectivity |

|---|---|---|

| Temperature | 0°C to 40°C | Lower temperatures can improve selectivity for mononitration, but may decrease the reaction rate. Higher temperatures increase the rate but can lead to over-nitration and decomposition. |

| Residence Time | Seconds to minutes | Shorter residence times can favor the kinetic product (mononitrate), while longer times may lead to the thermodynamic product (dinitrate). |

| Molar Ratio (Nitrating Agent:Alcohol) | 1:1 to 5:1 | A lower molar ratio of the nitrating agent favors mononitration. Higher ratios increase the likelihood of dinitration. |

| Sulfuric Acid Concentration | 85% to 98% | Higher concentrations of sulfuric acid act as a catalyst and dehydrating agent, increasing the reaction rate. However, it can also increase the potential for side reactions. |

By systematically varying these parameters, an optimal set of conditions can be identified to maximize the yield of 2-hydroxyethyl nitrate while ensuring the process is safe and efficient for industrial-scale production. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Techniques for Trace Analysis

The accurate detection and quantification of 2-Hydroxyethyl nitrate (B79036) at trace levels are critical for environmental and safety monitoring. While established methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used, future research is focused on developing more sensitive, selective, and rapid analytical techniques. nih.govacs.orgmdpi.com

Emerging methodologies aim to overcome the limitations of current techniques, which can be time-consuming and require complex sample preparation. researchgate.netupertis.ac.id Innovations in this field include the development of advanced sensor technologies and novel preconcentration methods to enhance detection limits. dcu.iemdpi.com For instance, spectrofluorimetric methods are being explored for the ultra-trace analysis of nitrite (B80452) and nitrate in various media, which could be adapted for 2-Hydroxyethyl nitrate. nih.govresearchgate.net These methods are often based on the quenching action of the nitrate/nitrite group on the fluorescence of a specific compound. nih.gov

Another promising area is the use of ionic liquids in liquid-phase microextraction techniques, which can serve as "designer solvents" for specific analytes, improving extraction efficiency from complex matrices. nih.gov The development of methods combining sensitive detection, such as tandem mass spectrometry (MS-MS), with efficient separation techniques like liquid chromatography, offers improved sensitivity and selectivity for minor components in a mixture. jfda-online.com For biological and environmental samples, techniques that require minimal sample pre-treatment are highly desirable to ensure accuracy and speed. researchgate.net

Table 1: Comparison of Analytical Techniques for Nitrate/Nitrite Detection

| Technique | Principle | Detection Limit | Advantages | References |

|---|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | 0.02 pg/ml (for derivatized nitrite) | High specificity and sensitivity. | researchgate.net |

| HPLC with UV/Electrochemical Detection | Separation by liquid chromatography, detection by UV absorbance or electrochemical response. | 1-100 µmol/L (Nitrate) | Good specificity and sensitivity, applicable to various samples. | researchgate.netjfda-online.com |

| Spectrofluorimetry | Measurement of fluorescence quenching by the analyte. | 0.1 µg/ml (Nitrite) | High precision and accuracy, suitable for ultra-trace analysis. | nih.gov |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Low µg/L range | High separation efficiency, small sample volume. | mdpi.com |

| Ionic Liquid-based Microextraction | Extraction of analytes using ionic liquids as a solvent. | Varies with analyte and matrix | High enrichment factors, tunable for specific analytes. | nih.gov |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for understanding the reactivity, stability, and decomposition mechanisms of energetic materials like 2-Hydroxyethyl nitrate. Advanced computational modeling, particularly using Density Functional Theory (DFT) and molecular dynamics simulations, is a key area of future research. nih.govescholarship.orgresearchgate.net These methods allow for the investigation of reaction pathways and the calculation of kinetic parameters that are often difficult to determine experimentally. nih.govnih.gov

For the closely related compound 2-hydroxyethylhydrazinium nitrate (HEHN), computational studies have been instrumental in elucidating its decomposition mechanism. escholarship.orgjh.edursc.org These studies show that the initial step is often a proton transfer from the cation to the nitrate anion, forming 2-hydroxyethylhydrazine (B31387) and nitric acid. escholarship.orgjh.eduresearchgate.net Subsequent reactions can be autocatalytic. escholarship.orgjh.educuny.edu Similar computational approaches can be applied to 2-Hydroxyethyl nitrate to predict its thermal stability, decomposition products, and reaction kinetics under various conditions.

Future research will likely focus on developing more accurate and comprehensive quantitative structure-reactivity relationship (QSRR) models. nih.gov These models can predict the reaction rate constants of organic nitrates with atmospheric radicals, which is crucial for assessing their environmental persistence. nih.gov By combining quantum chemical calculations with kinetic modeling, it is possible to build detailed chemical mechanisms for the combustion and decomposition of such compounds. escholarship.org This predictive capability is essential for designing safer and more reliable energetic formulations. escholarship.org

Table 2: Computational Methods for Reactivity Prediction

| Method | Application | Key Findings/Predictions | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms, determining structures of isomers and transition states. | Identifies lowest energy isomers and decomposition pathways. | escholarship.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and clusters over time. | Determines dissociation pathways and thermochemical properties of clusters. | rsc.orgresearchgate.netcuny.edu |

| Quantitative Structure-Reactivity Relationship (QSRR) | Developing models to predict reaction rate constants based on molecular structure. | Predicts reactivity towards atmospheric radicals and environmental fate. | nih.gov |

| Ab initio Quantum Chemistry | Calculating accurate reaction energetics and rate coefficients. | Provides data for developing detailed chemical kinetics models. | escholarship.org |

Exploration of New Synthetic Routes and Catalytic Systems

The development of efficient, safe, and environmentally friendly synthetic methods for 2-Hydroxyethyl nitrate is a significant area of ongoing research. Traditional synthesis methods can involve harsh conditions or hazardous reagents. saspublishers.com Future efforts are directed towards "green chemistry" approaches that minimize waste, avoid toxic substances, and utilize renewable resources and catalysts. royalsocietypublishing.orgsemanticscholar.org

One promising direction is the use of novel catalytic systems. For instance, the synthesis of related compounds has been achieved using various metal salt catalysts. snu.ac.kr Research into solid-supported catalysts and biocatalysis is also gaining traction as these can offer improved selectivity, easier separation, and reusability. royalsocietypublishing.org The use of ionic liquids not only as extraction solvents but also as reaction media or catalysts in synthesis is another innovative approach being explored. royalsocietypublishing.orgacs.org

The exploration of new synthetic routes includes the O-nitration of alcohols using different nitrating agents and the ring-opening of epoxides. beilstein-journals.org For example, efficient syntheses of various isoprene (B109036) nitrates have been developed, which could inform new pathways to 2-Hydroxyethyl nitrate. beilstein-journals.org The goal is to develop synthetic protocols that are not only high-yielding and cost-effective but also inherently safer and more sustainable. saspublishers.com This includes performing reactions at ambient temperature and pressure and reducing the use of derivatizing agents.

Table 3: Green Chemistry Approaches in Organic Synthesis

| Approach | Principle | Potential Application for 2-Hydroxyethyl nitrate Synthesis | References |

|---|---|---|---|

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Performing the nitration reaction in an aqueous medium or an ionic liquid to reduce toxicity and volatility. | royalsocietypublishing.orgacs.org |

| Catalysis | Employing catalysts to increase reaction efficiency, reduce energy consumption, and enable milder reaction conditions. | Developing solid-supported or reusable catalysts for the nitration of 2-hydroxyethanol. | snu.ac.kr |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Optimizing reaction pathways to minimize the formation of byproducts. | |

| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. | Exploring bio-based routes to obtain the 2-hydroxyethanol precursor. | |

| Microwave/Ultrasound-Assisted Synthesis | Using alternative energy sources to accelerate reactions and improve yields. | Applying microwave or ultrasound irradiation to enhance the rate of the synthesis reaction. | royalsocietypublishing.orgsemanticscholar.org |

Q & A

What are the optimal synthetic routes for 2-Hydroxyethyl nitrate, and how do reaction conditions influence yield and purity?

2-Hydroxyethyl nitrate is typically synthesized via esterification of ethylene glycol with nitric acid under controlled conditions. A method analogous to Nicorandil (a nitrate-containing vasodilator) involves reacting 2-hydroxyethylamine derivatives with nitrating agents like fuming nitric acid or acetyl nitrate . Key parameters include temperature (maintained below 10°C to prevent decomposition), stoichiometric ratios (excess nitric acid improves yield), and catalysts (sulfuric acid enhances nitration efficiency). Post-synthesis purification via fractional distillation or silica gel chromatography is critical to isolate the product from byproducts like nitrated impurities .

How do environmental factors (pH, temperature, light) affect the stability of 2-Hydroxyethyl nitrate in laboratory settings?

2-Hydroxyethyl nitrate is prone to hydrolysis and photolytic degradation. Stability studies on similar nitrate esters (e.g., 2-ethylhexyl nitrate) show that:

- pH : Degradation accelerates in alkaline conditions (pH > 8) due to hydroxide-ion-mediated hydrolysis .

- Temperature : Storage at ≤4°C in amber glass containers minimizes thermal decomposition; room temperature increases degradation rates by 30% over 72 hours .

- Light : UV exposure triggers radical-mediated breakdown, necessitating dark storage . Methodological mitigation includes adding stabilizers (e.g., urea derivatives) and using inert atmospheres during handling .

What analytical techniques are most reliable for quantifying 2-Hydroxyethyl nitrate in complex matrices (e.g., biological fluids, environmental samples)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used for nitrate esters . For trace analysis, liquid chromatography-mass spectrometry (LC-MS) in positive ion mode provides specificity, with a detection limit of 0.1 ppb . Challenges include matrix interference from inorganic nitrates; solid-phase extraction (e.g., C18 cartridges) or derivatization (e.g., with 2,4-dinitrophenylhydrazine) improves selectivity . Ion chromatography (IC) is preferred for aqueous samples but requires prior sample cleanup to remove organic acids .

What mechanistic insights explain the reactivity of the nitrate group in 2-Hydroxyethyl nitrate during redox reactions?

The nitrate group in 2-Hydroxyethyl nitrate participates in redox reactions via homolytic cleavage of the O–NO₂ bond, generating nitric oxide (NO) radicals under reducing conditions . Computational studies (DFT calculations) reveal that electron-withdrawing groups adjacent to the nitrate moiety lower activation energy for NO release . In acidic environments, protonation of the nitrate oxygen enhances electrophilicity, facilitating nucleophilic attack (e.g., by thiols in biological systems) . Kinetic isotope effect (KIE) experiments and ESR spectroscopy are used to validate radical intermediates .

How does 2-Hydroxyethyl nitrate interact with biological systems, particularly in modulating enzymatic activity?

In vitro studies on structurally related nitrates (e.g., Nicorandil) demonstrate that 2-Hydroxyethyl nitrate acts as a NO donor, activating soluble guanylate cyclase (sGC) in vascular tissues . Methodological approaches include:

- Enzymatic assays : Measuring cGMP production in endothelial cells via ELISA .

- Competitive inhibition studies : Co-incubating with NO scavengers (e.g., carboxy-PTIO) to confirm NO-dependent pathways .

Contradictions arise in cytotoxicity thresholds; LC₅₀ values vary by cell type (e.g., 50 µM in hepatocytes vs. 200 µM in fibroblasts), necessitating cell-specific dose-response curves .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for 2-Hydroxyethyl nitrate?

Discrepancies in thermodynamic data often stem from differences in synthesis purity or calibration standards. A systematic approach includes:

- Cross-validation : Comparing results from bomb calorimetry and computed values (via Gaussian software) .

- Meta-analysis : Aggregating datasets from PubChem, Reaxys, and NIST Chemistry WebBook to identify outliers .

For example, reported ΔHf values range from −280 to −310 kJ/mol; consensus is achieved by excluding studies using impure samples (>95% purity threshold) .

What advanced strategies mitigate interference challenges during 2-Hydroxyethyl nitrate detection in environmental samples?

Co-eluting compounds (e.g., nitrites, organic peroxides) complicate analysis. Strategies include:

- Tandem MS/MS : Using multiple reaction monitoring (MRM) transitions (e.g., m/z 136 → 89 for 2-Hydroxyethyl nitrate) .

- Isotope dilution : Adding ¹⁵N-labeled internal standards to correct for matrix effects .

- Derivatization : Converting nitrates to pentafluorobenzyl esters for enhanced GC-MS sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.